trimethyl-(13-oxo-16-trimethylsilyl-12,14-dioxa-13-phosphoniapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-10-yl)silane
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Overview
Description
Trimethyl-(13-oxo-16-trimethylsilyl-12,14-dioxa-13-phosphoniapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-10-yl)silane is a complex organosilicon compound. This compound is characterized by its unique pentacyclic structure, which includes multiple functional groups such as oxo, trimethylsilyl, and phosphonium. The intricate structure of this compound makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trimethyl-(13-oxo-16-trimethylsilyl-12,14-dioxa-13-phosphoniapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-10-yl)silane involves multiple steps, including the formation of the pentacyclic core and the introduction of functional groups. The reaction conditions typically require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Trimethyl-(13-oxo-16-trimethylsilyl-12,14-dioxa-13-phosphoniapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-10-yl)silane undergoes various chemical reactions, including:
Oxidation: The oxo group can be further oxidized to form higher oxidation states.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like tetrabutylammonium fluoride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Tetrabutylammonium fluoride in THF.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxides, while reduction can produce alcohols or hydrocarbons.
Scientific Research Applications
Trimethyl-(13-oxo-16-trimethylsilyl-12,14-dioxa-13-phosphoniapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-10-yl)silane has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other complex organosilicon compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials, such as high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of trimethyl-(13-oxo-16-trimethylsilyl-12,14-dioxa-13-phosphoniapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-10-yl)silane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. The phosphonium group plays a crucial role in its mechanism, facilitating interactions with negatively charged biomolecules.
Comparison with Similar Compounds
Similar Compounds
- 7,7,9-trimethyl-4,13-dioxo-3,14-dioxa-5,12-diazahexadecane-1,16-diyl bis(2-methylacrylate)
- (16-Benzyl-5,12-dihydroxy-5,7,14-trimethyl-13-methylidene-6,18-dioxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-2-yl) acetate
Uniqueness
Trimethyl-(13-oxo-16-trimethylsilyl-12,14-dioxa-13-phosphoniapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-10-yl)silane stands out due to its unique pentacyclic structure and the presence of multiple functional groups. This complexity allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research.
Properties
Molecular Formula |
C26H28O3PSi2+ |
---|---|
Molecular Weight |
475.6 g/mol |
IUPAC Name |
trimethyl-(13-oxo-16-trimethylsilyl-12,14-dioxa-13-phosphoniapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-10-yl)silane |
InChI |
InChI=1S/C26H28O3PSi2/c1-31(2,3)21-15-17-11-7-9-13-19(17)23-24-20-14-10-8-12-18(20)16-22(32(4,5)6)26(24)29-30(27)28-25(21)23/h7-16H,1-6H3/q+1 |
InChI Key |
FOYZMDQOPADJGN-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=CC2=CC=CC=C2C3=C1O[P+](=O)OC4=C3C5=CC=CC=C5C=C4[Si](C)(C)C |
Origin of Product |
United States |
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